molecular formula C18H21N3O4 B6502461 N-[2-(2-methoxyphenyl)ethyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide CAS No. 1351597-63-1

N-[2-(2-methoxyphenyl)ethyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide

Cat. No.: B6502461
CAS No.: 1351597-63-1
M. Wt: 343.4 g/mol
InChI Key: OIIMYQOJZAWLRM-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyphenyl)ethyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide is a synthetic small molecule characterized by a unique azetidine (4-membered nitrogen-containing ring) core. Key structural features include:

  • 5-Methyl-1,2-oxazole-3-carbonyl substituent: A heterocyclic moiety contributing to lipophilicity and hydrogen-bonding interactions.
  • N-[2-(2-Methoxyphenyl)ethyl] group: A methoxy-substituted aromatic side chain, commonly associated with receptor binding in neuropharmacological agents.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-12-9-15(20-25-12)18(23)21-10-14(11-21)17(22)19-8-7-13-5-3-4-6-16(13)24-2/h3-6,9,14H,7-8,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIMYQOJZAWLRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog: WAY-100635

Structure : N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)-cyclohexane .
Key Differences :

  • Core Heterocycle: WAY-100635 uses a piperazine ring, while the target compound employs an azetidine.
  • Substituents : WAY-100635 features a pyridinyl-cyclohexane group, whereas the target compound substitutes this with a 5-methyl-1,2-oxazole-3-carbonyl group. This difference may alter lipophilicity and metabolic pathways.
    Functional Implications :
  • WAY-100635 is a well-characterized 5-HT1A antagonist with a binding affinity (Ki) of 0.2 nM. The target compound’s azetidine core and oxazole substituent could modulate binding kinetics or off-target effects .

Structural Analog: MPPF

Structure : 4-(2-Methoxyphenyl)-1-[2-(N-([18F]-2-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine (MPPF) .
Key Differences :

  • Core Heterocycle : MPPF contains a piperazine ring, contrasting with the azetidine in the target compound.
  • Radiolabeling : MPPF is fluorinated for PET imaging, whereas the target compound lacks such modifications.
    Functional Implications :
  • MPPF binds to 5-HT1A receptors with moderate affinity (Ki = 1.8 nM) and is used in neuroimaging. The azetidine in the target compound may enhance metabolic stability, extending half-life compared to MPPF’s 1.8-hour half-life .

Data Table: Structural and Functional Comparison

Compound Core Heterocycle Key Substituents Receptor Target Binding Affinity (Ki) Half-Life
Target Compound Azetidine 5-Methyl-1,2-oxazole, 2-methoxyethyl Hypothesized 5-HT1A N/A N/A
WAY-100635 Piperazine Pyridinyl-cyclohexane 5-HT1A 0.2 nM 2.5 hours
MPPF Piperazine Fluorobenzamido, pyridinyl 5-HT1A 1.8 nM 1.8 hours

Research Implications

  • Azetidine vs.
  • Oxazole vs. Pyridinyl : The 5-methyl-1,2-oxazole group in the target compound could enhance metabolic stability by resisting cytochrome P450 oxidation compared to pyridinyl groups .
  • 2-Methoxyphenyl Ethyl Group : Shared with WAY-100635 and MPPF, this moiety is critical for 5-HT1A interaction, suggesting conserved binding pocket engagement .

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